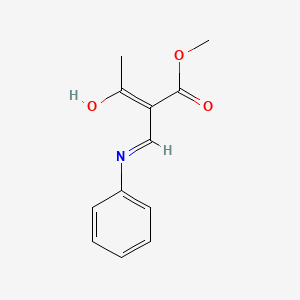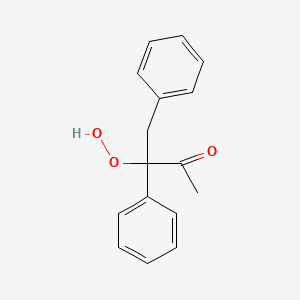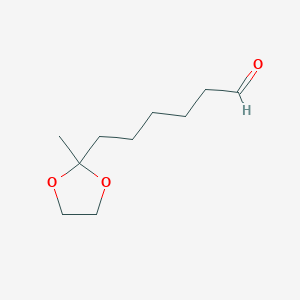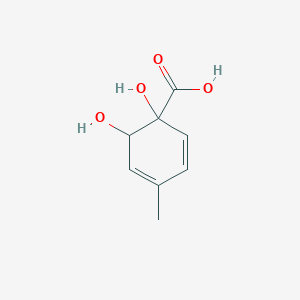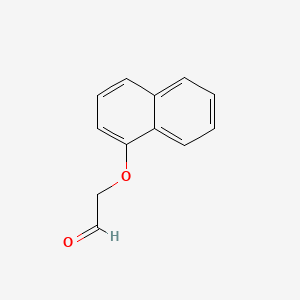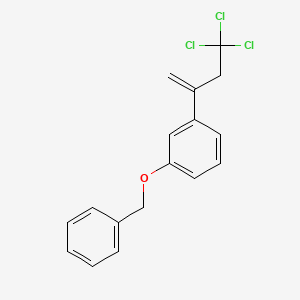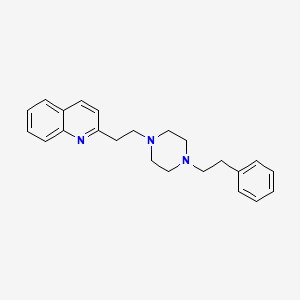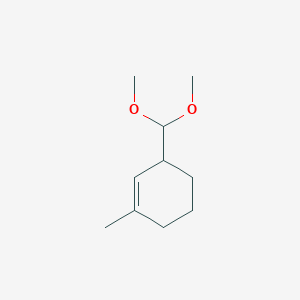
3-(Dimethoxymethyl)-1-methylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethoxymethyl)-1-methylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with a dimethoxymethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)-1-methylcyclohexene typically involves the reaction of 1-methylcyclohexene with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds via an electrophilic addition mechanism, where the formaldehyde dimethyl acetal acts as the electrophile, and the 1-methylcyclohexene serves as the nucleophile.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions result in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated cyclohexenes
Wissenschaftliche Forschungsanwendungen
3-(Dimethoxymethyl)-1-methylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving oxidation and reduction processes.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies focusing on its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Dimethoxymethyl)-1-methylcyclohexene involves its interaction with various molecular targets. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of alcohols. The pathways involved in these reactions include electrophilic addition, nucleophilic substitution, and catalytic hydrogenation.
Vergleich Mit ähnlichen Verbindungen
Dimethoxymethane: A simpler compound with similar functional groups but lacking the cyclohexene ring.
1-Methylcyclohexene: A structurally similar compound without the dimethoxymethyl group.
Formaldehyde Dimethyl Acetal: A precursor used in the synthesis of 3-(Dimethoxymethyl)-1-methylcyclohexene.
Uniqueness: this compound is unique due to the presence of both a cyclohexene ring and a dimethoxymethyl group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
57279-10-4 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3-(dimethoxymethyl)-1-methylcyclohexene |
InChI |
InChI=1S/C10H18O2/c1-8-5-4-6-9(7-8)10(11-2)12-3/h7,9-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
MWWZNXHBLHFQCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CCC1)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


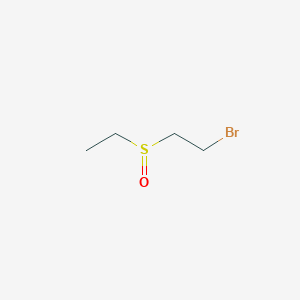
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)
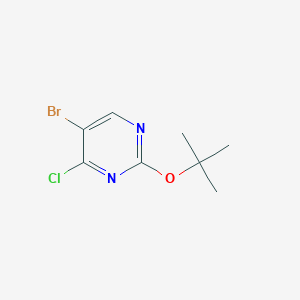
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
